molecular formula C9H20O2Si B1313637 ((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane CAS No. 31469-16-6

((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane

Cat. No. B1313637
CAS RN: 31469-16-6
M. Wt: 188.34 g/mol
InChI Key: ALADLYHTLGGECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane” is a derivative of alkane and can be used as a silane reagent . It has a CAS Number of 31469-16-6 and a molecular weight of 188.34 . The IUPAC name for this compound is (1-ethoxy-2-methylprop-1-enoxy)-trimethylsilane .


Synthesis Analysis

The synthesis of this compound involves several precursors such as Chlorotrimethylsilane and Ethyl isobutyrate . The synthesis process has been documented in various literature .


Molecular Structure Analysis

The molecular formula of this compound is C9H20O2Si . The InChI code is 1S/C9H20O2Si/c1-7-10-9(8(2)3)11-12(4,5)6/h7H2,1-6H3 .


Chemical Reactions Analysis

This compound can be used as a catalyst or initiator for group transfer polymerization reactions . It can also be used as a multifunctional reagent for conjugate addition and hydroformylation reactions .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 0.9±0.1 g/cm3 . The boiling point is 182.4±23.0 °C at 760 mmHg . The flash point is 50.2±23.0 °C .

Scientific Research Applications

Application in Lithium-ion Batteries

Novel silane compounds, including similar structures to ((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane, have been synthesized and employed as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules effectively dissolve lithium salts, improving the passivation film on graphite anodes and enhancing lithium-ion conductivities and battery cyclability (Amine et al., 2006).

Oligomerization for Polymer Synthesis

The oligomerization of vinyl- and ethyl-trimethylsilanes, closely related to the compound , has been explored using nickel, cobalt, and titanium catalytic systems. This process generates linear and branched dimeric products, contributing to the field of polymer synthesis (Yur'ev et al., 1979).

In Lewis Acid Mediated Reactions

Research has shown the effective use of trimethylstyrylsilanes in Lewis acid mediated reactions with thioacetal derivatives, leading to selective carbon-oxygen bond cleavage. This indicates potential utility in organic synthesis and reaction mechanisms (Hirao et al., 1983).

Group Transfer Polymerization

The compound [(methoxymethylpropenyl)oxy]trimethylsilane, similar to ((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane, has been used as an initiator in the group-transfer polymerization of methyl methacrylate. This research provides insights into the mechanisms and efficiency of polymerization processes (Sitz et al., 1988).

Application in Solid-State Polymer Electrolytes

Similar compounds have been used to createhighly conductive solid-state polymer electrolytes. For instance, a double-comb polysiloxane with ethylene oxide side chains was compared to a single-comb polysiloxane for its conductivity and thermal properties, demonstrating the potential of such compounds in advanced materials science (Hooper et al., 1999).

Synthesis of Functionalized Azaxanthene-Derived Modulators

A practical synthesis route for functionalized azaxanthene-derived nonsteroidal glucocorticoid receptor modulators has been developed, incorporating ((1-methoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane. This synthesis demonstrates the compound's utility in the development of pharmaceuticals and complex organic molecules (Conlon et al., 2016).

Safety And Hazards

This compound is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes several precautionary statements such as P210, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

(1-ethoxy-2-methylprop-1-enoxy)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-7-10-9(8(2)3)11-12(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALADLYHTLGGECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450036
Record name [(1-Ethoxy-2-methylprop-1-en-1-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane

CAS RN

31469-16-6
Record name [(1-Ethoxy-2-methyl-1-propen-1-yl)oxy]trimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31469-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1-Ethoxy-2-methylprop-1-en-1-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane
Reactant of Route 2
((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane
Reactant of Route 3
((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane
Reactant of Route 4
Reactant of Route 4
((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane
Reactant of Route 5
Reactant of Route 5
((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane
Reactant of Route 6
Reactant of Route 6
((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane

Citations

For This Compound
3
Citations
CG Williams - 2023 - search.proquest.com
Carbocationic intermediates play an important role in the construction of complex molecules, from biosynthetic pathways in nature to the synthesis of natural products by organic …
Number of citations: 0 search.proquest.com
PT Bohan - 2019 - escholarship.org
Another way to address the steric limitations of having a linear gold (I) catalyst would be to use a gold (III) catalyst which would exhibit square-planar geometry. However, the majority of …
Number of citations: 0 escholarship.org
PT Bohan - 2019 - search.proquest.com
Chapter 1–A brief introduction to enantioselective gold catalysis is presented in this chapter. The limitations of enantioselective gold catalysis and the various methods that have been …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.